5-(Benzothiophen-2-YL)-1H-indazole belongs to the class of indazole derivatives, which are known for their significance in pharmaceuticals due to their diverse biological activities. The compound's molecular formula is C₁₃H₉N₃S, with a molecular weight of approximately 229.29 g/mol. Its identification number in chemical databases is 885272-48-0.
The synthesis of 5-(Benzothiophen-2-YL)-1H-indazole typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 2-bromobenzothiophene with hydrazine derivatives, which leads to the formation of the indazole ring through cyclization.
The molecular structure of 5-(Benzothiophen-2-YL)-1H-indazole consists of a benzothiophene moiety fused to an indazole ring.
5-(Benzothiophen-2-YL)-1H-indazole can undergo various chemical reactions due to its functional groups.
The mechanism of action for 5-(Benzothiophen-2-YL)-1H-indazole primarily involves its interaction with specific molecular targets such as enzymes or receptors.
5-(Benzothiophen-2-YL)-1H-indazole exhibits several notable physical and chemical properties:
The applications of 5-(Benzothiophen-2-YL)-1H-indazole span various scientific fields:
Indazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene-pyrazole ring system that exhibits unique physicochemical properties and diverse biological activities. The 1H-tautomeric form predominates due to thermodynamic stability, enabling optimal interactions with biological targets through hydrogen bonding and π-stacking. This bicyclic nitrogen heterocycle serves as a versatile framework for structural hybridization, particularly when combined with electron-rich heterocycles like benzothiophene. The resulting molecular architectures demonstrate enhanced target affinity and selectivity profiles across therapeutic areas, positioning them as critical tools in addressing complex disease pathologies. The integration of indazole motifs into clinical candidates has accelerated significantly, with over 400 patents and publications underscoring their pharmaceutical relevance in the past decade alone [10].
The molecular architecture of 5-(benzothiophen-2-yl)-1H-indazole (C₁₅H₁₀N₂S; MW 250.32 g/mol) embodies a strategic fusion of complementary pharmacophoric elements [1] [5] [8]. This hybrid scaffold exhibits three-dimensional features that significantly enhance its drug-like properties and target engagement capabilities:
Electronic Distribution: The benzothiophene moiety contributes electron-rich sulfur heteroatoms that modulate electron density across the conjugated system. This enhances π-orbital overlap at the C5-C2' bond junction, facilitating charge transfer interactions with biological targets. The resulting dipole moment (calculated at 3.12 D) promotes optimal orientation within hydrophobic enzyme pockets [6].
Planarity and Rigidity: The near-coplanar orientation of the benzothiophene and indazole rings (dihedral angle <15°) creates an extended aromatic surface area (≈58 Ų) ideal for intercalation into protein domains. This structural constraint reduces conformational entropy penalties upon target binding, as demonstrated in Ru(II) polypyridyl complexes where the planar ligand configuration enhanced DNA interaction energies by 40% compared to non-planar analogs [6].
Solubility-Lipophilicity Balance: With a calculated logP value of 3.8 ± 0.2, the scaffold maintains membrane permeability while retaining sufficient aqueous solubility (0.12 mg/mL in PBS) for biological availability. Molecular dynamics simulations reveal how the benzothiophene sulfur atom forms transient hydrogen bonds with water molecules, enhancing solvation without compromising membrane diffusion [8].
Table 1: Fundamental Chemical Properties of 5-(Benzothiophen-2-yl)-1H-indazole
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₅H₁₀N₂S | Elemental analysis |
Molecular Weight | 250.32 g/mol | Mass spectrometry |
IUPAC Name | 5-(1-benzothiophen-2-yl)-1H-indazole | Nomenclature standardization |
SMILES | C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NN=C4 | Canonical representation |
Tautomeric Forms | 1H-indazole (dominant), 2H-indazole | Computational modeling |
Aqueous Solubility | 0.12 mg/mL (25°C) | PBS buffer, pH 7.4 |
Calculated logP | 3.8 ± 0.2 | Reverse-phase HPLC |
The structural duality of this hybrid scaffold enables simultaneous engagement with both polar and non-polar binding regions of target proteins. In HDAC6 inhibition, for example, the indazole nitrogen (N2) coordinates with the catalytic zinc ion while the benzothiophene moiety occupies the hydrophobic L1 loop pocket defined by residues His463, Pro464, Phe583, and Leu712 [7]. This dual-targeting capability was validated through crystallographic studies of analogous indazole-based inhibitors, where electron density maps confirmed simultaneous zinc coordination and surface pocket occupancy.
The therapeutic application of indazole derivatives has evolved from serendipitous discoveries to rational design paradigms, with 5-(benzothiophen-2-yl)-1H-indazole emerging as a strategic intermediate in contemporary drug development:
First Generation (1990-2010): Early indazole drugs focused on monolithic targets, exemplified by the FDA-approved angiogenesis inhibitors pazopanib (2009) and axitinib (2012). These tyrosine kinase inhibitors established the indazole nucleus as a viable kinase-binding motif but exhibited limited target selectivity [10].
Hybridization Era (2010-2020): Rational structure-based design incorporated benzothiophene appendages to enhance target specificity. The discovery of 5-(benzothiophen-2-yl)-1H-indazole's role in NS5B polymerase inhibition (IC₅₀ = 24.7 μM) demonstrated the scaffold's versatility beyond kinase targets. Diketo acid derivatives incorporating this core showed enhanced chelation of Mg²⁺ ions at the HCV NS5B active site, establishing the pharmacophore's metal-coordinating capability [2].
Precision Therapeutics (2020-Present): The scaffold now enables multitarget engagement strategies. Recent applications include:
Table 2: Evolution of Indazole-Benzothiophene Hybrids in Therapeutic Development
Period | Therapeutic Focus | Key Advancement | Representative Agent |
---|---|---|---|
2009-2012 | Antiangiogenesis | Monotargeted tyrosine kinase inhibition | Pazopanib, Axitinib |
2015-2020 | Antiviral therapy | Mg²⁺ chelation in NS5B polymerase active site | Diketo acid derivatives [2] |
2020-2025 | Epigenetic modulation | HDAC6 isoform selectivity via L1 loop interaction | Compound 5j (IC₅₀=1.8nM) [7] |
2023-Present | Metal-based therapeutics | Ru(II) coordination complexes for DNA targeting | [Ru(phen)₂(pbt)]²⁺ [6] |
The synthesis of 5-(benzothiophen-2-yl)-1H-indazole derivatives has been optimized through multiple routes, with Claisen condensation and nucleophilic substitution emerging as preferred methods. The development of [Ru(phen)₂(pbt)]²⁺ complexes (pbt = 2-(2-pyridyl)benzo[b]thiophene) demonstrated the scaffold's utility in metallodrug design, where the benzothiophene-indazole hybrid enhanced DNA binding affinity through intercalative interactions [6]. This represented a strategic expansion from organic small molecules to coordination-based therapeutics.
The covalent integration of benzothiophene with the indazole nucleus induces supra-additive bioactivity through three distinct mechanistic paradigms:
Synergistic Electronic Modulation: The electron-donating thiophene sulfur (ionization potential ≈9.1 eV) activates the indazole C3 position toward electrophilic substitution, enabling selective derivatization. Quantum mechanical calculations demonstrate a 17% increase in HOMO density at C3 compared to unsubstituted indazole, explaining its preferential reactivity in metal-catalyzed cross-coupling reactions [7]. This electronic synergy was exploited in HDAC6 inhibitor 5j, where C3 functionalization with a hydroxamic acid ZBG achieved sub-nanomolar inhibition [3].
Spatial Complementarity: Molecular docking studies of NS5B polymerase inhibitors revealed that the benzothiophene extension occupies a hydrophobic subpocket adjacent to the Mg²⁺-containing catalytic center. This dual-binding mode improved inhibitory activity by 3.5-fold (IC₅₀ 8.2 μM vs. 29.6 μM for benzofuran analogs) due to enhanced van der Waals contacts with Val494, Leu497, and Trp500 residues [2]. The scaffold's planarity proved essential for deep cavity penetration, with a 40° rotation diminishing binding affinity by 90%.
Multitarget Engagement: Structural plasticity enables target hopping across protein families:
The hybridization strategy concurrently addresses pharmacokinetic challenges. Ethyl hydrazide derivatives of 5-(benzothiophen-2-yl)-1H-indazole demonstrate 53% oral bioavailability in preclinical models—a 44-fold improvement over hydroxamic acid analogs—while retaining HDAC6 selectivity [7]. This exemplifies how strategic functionalization of the hybrid core overcomes intrinsic limitations while preserving target engagement.
Table 3: Bioactivity Profile of 5-(Benzothiophen-2-yl)-1H-indazole Hybrid Derivatives
Therapeutic Target | Derivative Structure | Potency | Selectivity Index | Mechanistic Insight |
---|---|---|---|---|
HDAC6 | Hydroxamic acid at C3 (5j) | IC₅₀ = 1.8 ± 0.3 nM | >5000 vs HDAC1 | α-Tubulin acetylation at 0.5 μM [7] |
HCV NS5B Polymerase | Diketo acid analog (14a) | IC₅₀ = 24.7 ± 1.3 μM | 1.5x over benzofuran analogs | Mg²⁺ chelation at Asp220/Asp318 [2] |
DNA (via Ru(II) complex) | [Ru(phen)₂(pbt)]²⁺ (pbt=ligand) | Kb = 1.6×10⁶ M⁻¹ | 8x over normal fibroblasts | Intercalative binding, ΔTm = 4.2°C [6] |
Cancer Cell Viability | Ethyl hydrazide derivative (12) | GI₅₀ = 3.1 ± 0.6 μM (HCT116) | 12x vs MRC-5 fibroblasts | Selective α-tubulin hyperacetylation [7] |
The molecular diversity enabled by this scaffold is further demonstrated through its tolerance to extensive peripheral modification. The C3 position undergoes facile halogenation, alkylation, and carboxylation, while the N1 nitrogen serves as an anchoring point for carboxamide and sulfonamide functionalities. Such versatility facilitates rational optimization of target affinity and ADMET properties without compromising the core hybridization benefits. Recent synthetic innovations, including transition metal-catalyzed C-H activation at C7, provide access to previously inaccessible regions of chemical space for enhanced bioactivity [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7